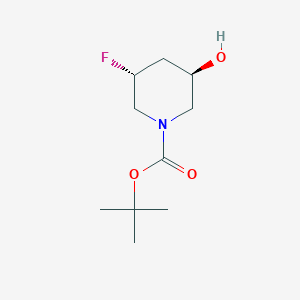

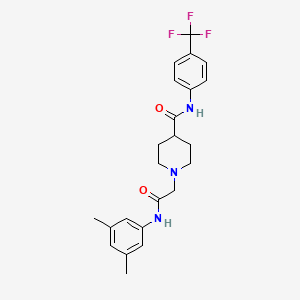

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H19FN2O2 . It is related to Atorvastatin tert-Butyl Ester, which is a pharmaceutical analytical impurity .

Synthesis Analysis

The synthesis of similar compounds involves esterification processes . For instance, the synthesis of tert-butyl (2 S ,5 S )-2- (hydroxymethyl)-5- (4-methoxyphenyl)-2,5-dihydro-1 H -pyrrole-1-carboxylate involves the addition of an organic phase over a solution of the compound in CH2Cl2, containing anhydrous NaHCO3 as a buffer . The suspension is then stirred for 24 hours at room temperature .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.27 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications

Stereoselective Synthesis

Researchers have explored the use of tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate in stereoselective synthesis processes. For example, the vinylfluoro group has been utilized as an acetonyl cation equivalent in the stereoselective synthesis of pipecolic acid derivatives, showcasing its utility in creating complex organic molecules with high stereocontrol (Purkayastha et al., 2010). Similarly, its derivatives have been synthesized to explore various substitutions at the 3-position and in the allylic fragment, demonstrating its versatility in chemical synthesis (Boev et al., 2015).

Biochemical Analysis

In the field of biochemical analysis, tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate derivatives have been used as protective groups in the analysis of catecholamine metabolites, indicating its role in facilitating the diagnosis and monitoring of certain diseases (Muskiet et al., 1981).

Pharmaceutical Intermediates

This compound also serves as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry for creating targeted cancer therapies (Zhao et al., 2017). Furthermore, its role in the discovery of new antibacterial agents demonstrates its potential in addressing antibiotic resistance (Bouzard et al., 1992).

Novel Synthesis Methodologies

Research into novel synthesis methodologies utilizing tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate has led to the development of new protecting groups for fluorous synthesis, which are crucial for the separation processes in organic synthesis (Pardo et al., 2001). Additionally, studies on the biosynthesis of key intermediates for statin drugs using carbonyl reductase enzymes showcase its application in greener, more sustainable chemical processes (Liu et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name |

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

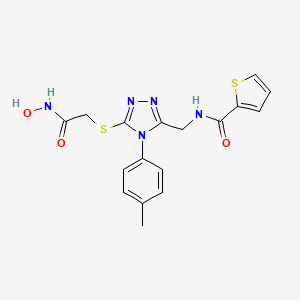

![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

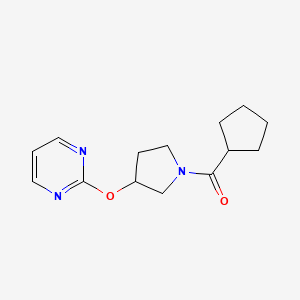

![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

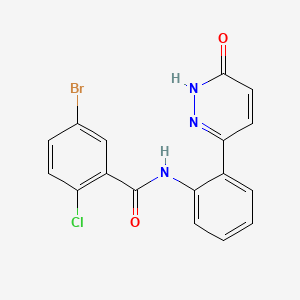

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)

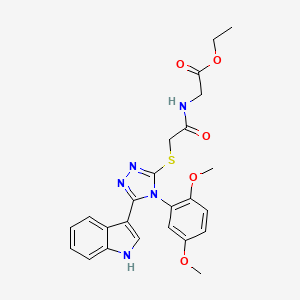

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)